Rebastinib

Chronic Myeloid Leukemia T315I mutation ABL1 kinase inhibition

Rebastinib (DCC-2036) is the only commercially available small-molecule ABL1 inhibitor with potent T315I gatekeeper mutant inhibition (IC50=4 nM). Its switch-control mechanism, c-KIT-sparing profile, and multi-kinase activity (TIE2, FLT3) make it essential for CML mutant studies, tumor microenvironment research, and benchmarking T315I-targeted compounds. Note: tablet formulation provides 3-4× higher oral bioavailability vs. powder. Procure ≥98% purity with HPLC/NMR verification for reproducible kinase profiling.

Molecular Formula C30H28FN7O3
Molecular Weight 553.6 g/mol
CAS No. 1020172-07-9
Cat. No. B1684436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebastinib
CAS1020172-07-9
SynonymsDCC2036;  DCC-2036;  DCC 2036;  Rebastinib.
Molecular FormulaC30H28FN7O3
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5
InChIInChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40)
InChIKeyWVXNSAVVKYZVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rebastinib (CAS 1020172-07-9) Procurement Guide: Selective ABL1/TIE2 Switch-Control Kinase Inhibitor for T315I-Mutant CML and Solid Tumor Microenvironment Research


Rebastinib (DCC-2036) is an orally bioavailable, non-ATP-competitive "switch-control" tyrosine kinase inhibitor that targets ABL1 (both wild-type and the imatinib-resistant T315I gatekeeper mutant), FLT3, and TIE2 [1]. The compound binds the switch control pocket (residues Arg386/Glu282) of ABL1, forcing the kinase into an inactive type II conformation independently of phosphorylation state [2]. Rebastinib has progressed to Phase 1b/2 clinical trials for HER2-negative metastatic breast cancer in combination with paclitaxel or eribulin, and has demonstrated efficacy in T315I-mutant CML models [3].

Why ABL1 and TIE2 Inhibitors Cannot Be Substituted for Rebastinib: Quantitative Differentiation Evidence


Rebastinib's unique switch-control binding mechanism—engaging both the ATP-binding pocket and a distal switch control pocket—confers quantitative advantages over ATP-competitive inhibitors in specific mutational and cellular contexts [1]. While imatinib, dasatinib, and nilotinib are inactive against the T315I gatekeeper mutation (IC50 >10 μM), rebastinib retains potent inhibition (IC50 = 4 nM against ABL1 T315I) [2]. Furthermore, rebastinib exhibits a 3- to 4-fold higher oral bioavailability with formulated tablets compared to unformulated powder-in-capsule preparations, a formulation-specific advantage not observed with other ABL1 TKIs [3]. The compound's multi-kinase profile (TIE2 IC50 = 0.63–6 nM; FLT3 IC50 = 2 nM) enables distinct applications in tumor microenvironment modulation that single-target ABL1 inhibitors cannot replicate [4].

Rebastinib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


T315I Gatekeeper Mutant Activity: Rebastinib vs. ATP-Competitive ABL1 Inhibitors

Rebastinib demonstrates potent inhibition of the T315I gatekeeper mutant ABL1 (IC50 = 4 nM), whereas imatinib, dasatinib, and nilotinib exhibit negligible activity against this mutation (IC50 >10 μM, >200 nM, and >2 μM, respectively) [1]. This retention of activity is attributed to rebastinib's non-ATP-competitive switch-control binding mechanism, which does not rely on the ATP-binding pocket geometry disrupted by the T315I substitution [2]. In cellular proliferation assays using Ba/F3 cells expressing BCR-ABL1 T315I, rebastinib achieves an IC50 of 150 nM .

Chronic Myeloid Leukemia T315I mutation ABL1 kinase inhibition

TIE2 Kinase Inhibition Potency: Rebastinib vs. Other TIE2 Inhibitors

Rebastinib inhibits TIE2 kinase with an IC50 of 0.63–6 nM in biochemical assays . This potency compares favorably to other clinically evaluated TIE2 inhibitors: trebananib (a peptibody, IC50 not directly comparable due to different mechanism), and MEDI3617 (a monoclonal antibody, IC50 not applicable). Among small-molecule TIE2 inhibitors, rebastinib's potency is within the range of other investigational agents but is distinguished by its dual ABL1/TIE2 activity, which enables simultaneous targeting of leukemic cell signaling and tumor microenvironment [1]. In vivo, rebastinib as a single agent blocked primary tumor growth by 75% in mammary carcinoma models, increasing to 90% tumor growth inhibition when combined with paclitaxel [2].

Angiogenesis Tumor microenvironment TIE2-expressing macrophages

Oral Bioavailability: Formulated Tablets vs. Unformulated Capsules

In a Phase 1 clinical study, rebastinib formulated as tablets demonstrated 3- to 4-fold higher bioavailability compared to unformulated powder-in-capsule preparations [1]. This formulation-dependent bioavailability difference is critical for achieving therapeutic plasma concentrations and has direct implications for procurement: researchers must specify the tablet formulation when ordering for in vivo studies to ensure consistent exposure [2]. At the recommended Phase 2 dose of 50–100 mg twice daily, rebastinib achieves a Cmax of 114–377 ng/mL with an AUC of 554–1180 ng·h/mL [3].

Pharmacokinetics Formulation Oral bioavailability

Multi-Kinase Selectivity Profile: Low c-KIT Activity vs. Other ABL1 Inhibitors

Rebastinib exhibits a distinct kinase selectivity profile characterized by low activity against c-KIT compared to other ABL1 inhibitors . While rebastinib potently inhibits ABL1 (WT IC50 = 0.8 nM; T315I IC50 = 4 nM), SRC family kinases (IC50 = 29–40 nM), FLT3 (IC50 = 2 nM), KDR/VEGFR2 (IC50 = 4 nM), and TIE2 (IC50 = 6 nM), it shows minimal inhibition of c-KIT . In contrast, imatinib inhibits c-KIT with an IC50 of approximately 100 nM, dasatinib inhibits c-KIT (WT) with an IC50 of ~5 nM, and nilotinib inhibits c-KIT with an IC50 of ~200 nM . This differential c-KIT sparing may be relevant for studies where c-KIT-mediated effects (e.g., hematopoietic stem cell maintenance, mast cell activation) are confounding variables.

Kinase selectivity c-KIT Off-target effects

Tumor Microenvironment Modulation: Reduction of TIE2+ Macrophages

Rebastinib uniquely reduces TIE2-expressing macrophage (TEM) infiltration and function in the tumor microenvironment, a property not shared by ABL1-selective inhibitors such as imatinib or nilotinib [1]. In an orthotopic mouse model of metastatic mammary carcinoma, rebastinib treatment reduced Tie2+ myeloid cell infiltration, exerted anti-angiogenic effects, and blocked tumor cell intravasation mediated by perivascular Tie2Hi/Vegf-AHi macrophages at tumor microenvironment of metastasis (TMEM) sites [2]. Quantitatively, rebastinib therapy reduced tumor-promoting macrophages in tumor biopsies by 80% [3]. In the Phase 1b clinical trial, rebastinib combination therapy with paclitaxel or eribulin demonstrated pharmacodynamic evidence of TIE2 inhibition via increased angiopoietin-2 levels and decreased circulating tumor cells [4].

Tumor microenvironment TIE2-expressing macrophages Metastasis

Clinical Efficacy in T315I-Mutant CML: Complete Hematologic Responses

In a Phase 1 dose-finding study in relapsed/refractory CML patients, rebastinib achieved complete hematologic responses (CHR) in 8 of 40 evaluable CML patients (20% response rate), including 4 patients with confirmed T315I mutation [1]. This clinical activity in T315I-mutant CML—a population resistant to first- and second-generation ABL1 inhibitors—demonstrates the translational relevance of rebastinib's preclinical potency against the T315I mutant [2]. In comparison, ponatinib (the only FDA-approved T315I-active ABL1 inhibitor) has reported major cytogenetic response rates of approximately 50% in T315I-mutant CML, but with a distinct cardiovascular toxicity profile that rebastinib may not share [3]. Notably, rebastinib's clinical development in CML was discontinued due to insufficient overall clinical benefit, and current development focuses on solid tumor applications targeting TIE2 [4].

Chronic Myeloid Leukemia T315I mutation Clinical response

Rebastinib (CAS 1020172-07-9) Application Scenarios: Evidence-Backed Use Cases for Procurement and Experimental Design


Preclinical Modeling of T315I-Mutant Chronic Myeloid Leukemia (CML)

Rebastinib is the only commercially available small-molecule ABL1 inhibitor that demonstrates potent biochemical inhibition of the T315I gatekeeper mutant (IC50 = 4 nM) and cellular activity against BCR-ABL1 T315I-expressing Ba/F3 cells (IC50 = 150 nM) [1]. In vivo, oral administration of rebastinib at 100 mg/kg once daily prolongs survival in mouse allograft models bearing Ba/F3-Bcr-Abl1 T315I leukemia cells [2]. This makes rebastinib an essential positive control for screening novel T315I-targeted compounds and for establishing T315I-mutant CML xenograft or allograft models where ATP-competitive inhibitors (imatinib, dasatinib, nilotinib) are ineffective. Researchers should procure the tablet formulation or ensure consistent formulation for in vivo studies to avoid 3- to 4-fold variability in exposure [3].

Tumor Microenvironment and Metastasis Studies Targeting TIE2-Expressing Macrophages (TEMs)

Rebastinib uniquely enables pharmacological interrogation of TIE2+ macrophage function in tumor progression and metastasis. In orthotopic breast cancer models, rebastinib reduces TIE2+ myeloid cell infiltration, exerts anti-angiogenic effects, and blocks tumor cell intravasation at TMEM sites [1]. Quantitatively, rebastinib reduces tumor-promoting macrophages by 80% and achieves 75% single-agent tumor growth inhibition [2]. For researchers studying the angiopoietin/TIE2 axis in tumor immunology, rebastinib provides a well-characterized small-molecule alternative to genetic TIE2 knockout models or antibody-based approaches (e.g., trebananib, MEDI3617), with the added advantage of oral bioavailability for chronic dosing studies. Combination studies with microtubule inhibitors (paclitaxel, eribulin) are supported by preclinical synergy data showing 90% tumor growth inhibition [3].

Kinase Selectivity Profiling and Off-Target c-KIT Avoidance Studies

When experimental designs require ABL1 or TIE2 pathway inhibition without confounding effects on c-KIT signaling, rebastinib offers a cleaner pharmacological profile compared to dasatinib, imatinib, or nilotinib [1]. Rebastinib exhibits low activity against c-KIT while maintaining potent inhibition of ABL1 (WT IC50 = 0.8 nM; T315I IC50 = 4 nM), FLT3 (IC50 = 2 nM), and TIE2 (IC50 = 6 nM) [2]. This selectivity profile is particularly valuable for studies in hematopoietic systems where c-KIT regulates stem cell maintenance and mast cell activation, or in gastrointestinal stromal tumor (GIST) models where c-KIT is a primary oncogenic driver. Procurement of rebastinib for these applications should specify the compound's purity (≥99%) and confirm identity via HPLC and NMR to ensure reproducibility across kinase profiling studies [3].

Pharmacokinetic and Formulation Bridging Studies

Rebastinib's documented 3- to 4-fold bioavailability difference between formulated tablets and unformulated powder-in-capsule preparations provides a validated case study for formulation-dependent pharmacokinetic investigations [1]. At clinical doses (50–100 mg BID), rebastinib achieves plasma Cmax values of 114–377 ng/mL and AUC of 554–1180 ng·h/mL [2]. This dataset enables researchers to benchmark their in-house formulation development or to design preclinical PK/PD studies with predictable exposure. For procurement, specifying "rebastinib tablet formulation" or "rebastinib powder" is critical, as substitution of one for the other will alter systemic exposure by 3- to 4-fold and potentially invalidate dose-response relationships [3]. The compound's moderate solubility (DMSO: 19 mg/mL; water: 51 mg/mL) and established storage conditions (powder: -20°C; solution: -80°C) further support reproducible experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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